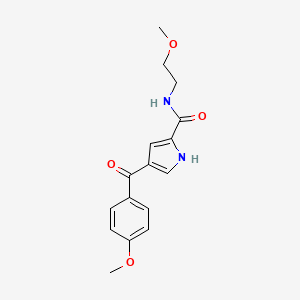![molecular formula C25H20ClN3O4S B2802691 N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-79-0](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C25H20ClN3O4S and its molecular weight is 493.96. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatization
The compound N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is part of a broader class of compounds that have been explored for various chemical syntheses and derivatizations. For instance, the reactions of anthranilamide with isocyanates have been studied to synthesize derivatives such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one. These processes involve the use of different conditions, including direct reflux in methanol and stirring at room temperature in acetonitrile, to achieve the desired cyclization and subsequent derivatization (Chern et al., 1988)[https://consensus.app/papers/reactions-anthranilamide-isocyanates-synthesis-chern/8a1e60e06e2c54c59066fc0e44c3dc83/?utm_source=chatgpt].
Crystal Structure and Biological Studies
The crystal structure and biological activities of related derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been characterized. These compounds have shown potential in biological studies, including antioxidant and antibacterial activities, highlighting their significance in medicinal chemistry research (Karanth et al., 2019)[https://consensus.app/papers/structure-hirshfeld-surfaces-studies-karanth/ca68ceb69c2c514ab5c06a9cf71cdd0e/?utm_source=chatgpt].
Antimicrobial Agents
Synthesis and characterization of new quinazolines as potential antimicrobial agents have been a key area of study. Compounds synthesized from similar precursors have been evaluated for their antibacterial and antifungal activities, demonstrating the relevance of these chemical structures in developing new therapeutic agents (Desai et al., 2007)[https://consensus.app/papers/synthesis-characterization-quinazolines-potential-desai/ba1f3751497d548ea5c00fda8598ae95/?utm_source=chatgpt].
Anticancer Agents
The reactivity of 3-amino-3H-quinazolin-4-one derivatives towards electrophilic and nucleophilic reagents has been explored, with some prepared compounds showing selective anticancer activity. This area of research underscores the potential of such compounds in the development of targeted cancer therapies (Abdel-Rahman, 2006)[https://consensus.app/papers/reactivity-3amino3hquinazolin4one-derivatives-towards-abdelrahman/1b8f7fa57cd8597982296a652e69e7c1/?utm_source=chatgpt].
Diuretic Agents
Research into novel quinazolinone derivatives as diuretic agents has highlighted the potential of these compounds in medical applications beyond their antimicrobial and anticancer properties. The study of different heterocyclic combinations and their effects on diuretic activity contributes to the broader understanding of their pharmacological applications (Maarouf et al., 2004)[https://consensus.app/papers/synthesis-evaluation-novel-quinazolinone-derivatives-maarouf/9f39d1e148225c43b2829f5e7d2b1715/?utm_source=chatgpt].
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the reaction of 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid with N-[2-(4-chlorophenyl)ethyl]amine, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid", "N-[2-(4-chlorophenyl)ethyl]amine", "benzoyl chloride" ], "Reaction": [ "Step 1: Dissolve 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid and N-[2-(4-chlorophenyl)ethyl]amine in a suitable solvent and heat the mixture to reflux temperature for several hours.", "Step 2: Cool the reaction mixture and filter the resulting solid product.", "Step 3: Dissolve the solid product in a suitable solvent and add benzoyl chloride dropwise with stirring.", "Step 4: Heat the reaction mixture to reflux temperature for several hours and then cool and filter the resulting solid product.", "Step 5: Purify the final product by recrystallization or chromatography." ] } | |
CAS-Nummer |
688055-79-0 |
Produktname |
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Molekularformel |
C25H20ClN3O4S |
Molekulargewicht |
493.96 |
IUPAC-Name |
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H20ClN3O4S/c26-18-7-3-15(4-8-18)9-10-27-23(30)17-5-1-16(2-6-17)13-29-24(31)19-11-21-22(33-14-32-21)12-20(19)28-25(29)34/h1-8,11-12H,9-10,13-14H2,(H,27,30)(H,28,34) |
InChI-Schlüssel |
ZRQPFHNHLSRAQN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



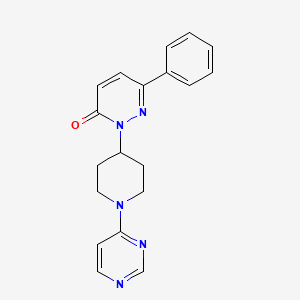
![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)

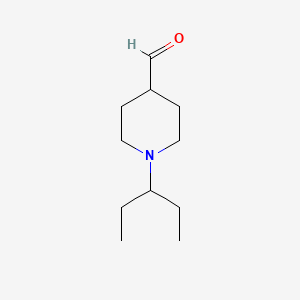

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2802619.png)
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride](/img/structure/B2802622.png)

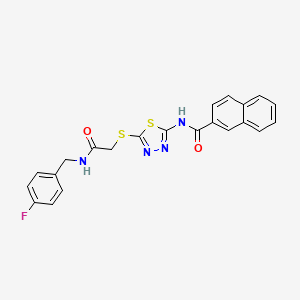
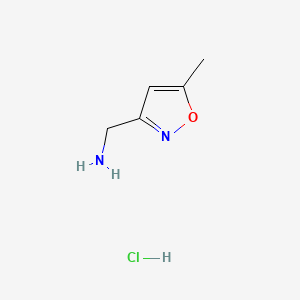
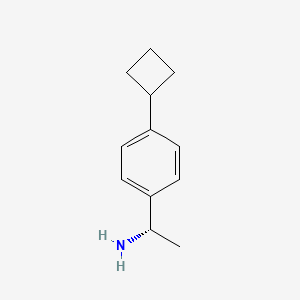
![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2802629.png)
